molecular formula C11H17ClN2S B1429944 2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride CAS No. 1394675-94-5

2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride

Cat. No. B1429944
M. Wt: 244.78 g/mol
InChI Key: CYCXFVFGCQCBAU-UHFFFAOYSA-N
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Description

“2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride” is a chemical compound with the CAS Number: 1394675-94-5 . It has a molecular weight of 244.79 . The IUPAC name for this compound is 2-[(4-isopropylphenyl)sulfanyl]ethanimidamide hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2S.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-8H,12-13H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 244.79 .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structures of Chalcone Derivatives The synthesis and structural analysis of chalcone derivatives related to the chemical structure of 2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride have been studied, revealing insights into their crystal structures and intermolecular interactions. These compounds were synthesized via Claisen-Schmidt condensation reactions and analyzed using various spectroscopic methods. The crystal structures were stabilized through weak intermolecular interactions, with Hirshfeld surface analysis quantifying these interactions, providing valuable information on the compound's structural properties (Salian et al., 2018).

Chemical Reactions and Compound Formation

Condensation Reactions Involving Propan-2-one Research on the condensation of propan-2-one with formaldehyde and propane-2-thiol has shown the formation of specific compounds depending on the base amount. This study provides a detailed understanding of the chemical reactions and the resulting compound structures, contributing to the broader knowledge of chemical synthesis processes involving similar compounds (Baeva et al., 2020).

Biological and Medicinal Research

Anti-Inflammatory Activity of Derivatives A study on the anti-inflammatory activity of specific derivatives related to the chemical structure has been conducted. Synthesized derivatives were evaluated using the carrageenan-induced paw edema test, showing remarkable activity and suggesting potential pharmaceutical applications (Karande & Rathi, 2017).

Synthesis and Characterization of Novel Compounds

Synthesis of Thiopyrimidine Derivatives The synthesis of new thiopyrimidine derivatives has been documented, focusing on their structural interpretation through various spectral analyses. These studies contribute to the expansion of chemical knowledge and the potential development of compounds with unique properties (Stolarczyk et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-propan-2-ylphenyl)sulfanylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.ClH/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13;/h3-6,8H,7H2,1-2H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCXFVFGCQCBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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